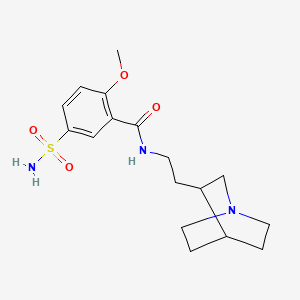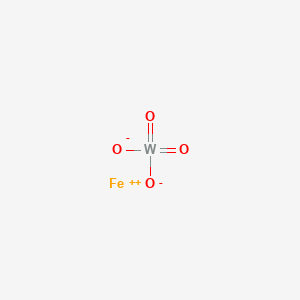![molecular formula C10H10 B13814183 Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
Bicyclo[4.2.2]deca-2,4,7,9-tetrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.2]deca-2,4,7,9-tetrene is a unique organic compound with the molecular formula C10H10. It is characterized by its bicyclic structure, which includes two eight-membered rings and four double bonds. This compound is of significant interest in the field of organic chemistry due to its distinctive structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.2]deca-2,4,7,9-tetrene typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. One common approach is the reaction between cyclooctatetraene and acetylene under high-pressure conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium complexes, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for Bicyclo[42The scalability of the synthesis process may involve optimizing reaction conditions and using more efficient catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.2]deca-2,4,7,9-tetrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form epoxy derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the double bonds into single bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction.
Substitution: Electrophilic reagents like halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Epoxy Derivatives: Formed through oxidation.
Hydrogenated Products: Formed through reduction.
Substituted Derivatives: Formed through electrophilic substitution.
Scientific Research Applications
Bicyclo[4.2.2]deca-2,4,7,9-tetrene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and catalysts due to its unique structure.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.2]deca-2,4,7,9-tetrene involves its interaction with various molecular targets. The compound’s double bonds and bicyclic structure allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. In biological systems, its epoxy derivatives have shown antitumor activity by interacting with cellular components and disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octene: Another bicyclic compound with a similar structure but different ring sizes and reactivity.
Tricyclo[9.4.2.02,10]heptadeca-2,12,14,16-tetraene: A more complex polycyclic compound with additional rings and functional groups.
Uniqueness
Bicyclo[4.2.2]deca-2,4,7,9-tetrene is unique due to its specific ring structure and the presence of four double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H10 |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2Z,4Z)-bicyclo[4.2.2]deca-2,4,7,9-tetraene |
InChI |
InChI=1S/C10H10/c1-2-4-10-7-5-9(3-1)6-8-10/h1-10H/b3-1-,4-2- |
InChI Key |
YLRLXPLQQULDFX-CCAGOZQPSA-N |
Isomeric SMILES |
C\1=C\C2C=CC(C=C2)\C=C1 |
Canonical SMILES |
C1=CC2C=CC(C=C1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
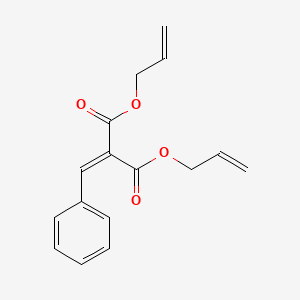
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
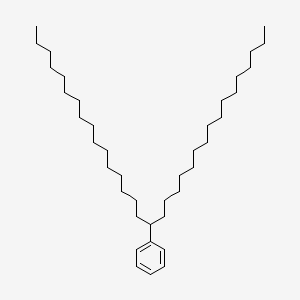
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
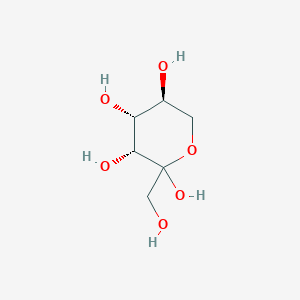
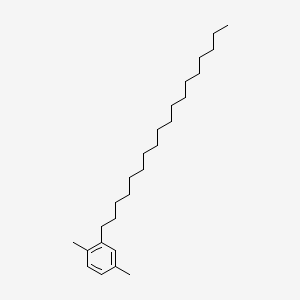
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
